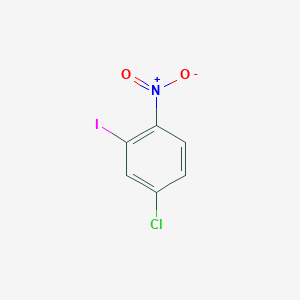

4-Chloro-2-iodo-1-nitrobenzene

Overview

Description

Preparation Methods

Direct Nitration of 4-Chloro-2-iodobenzene

The most widely documented method involves electrophilic aromatic nitration of 4-chloro-2-iodobenzene. This approach leverages the directing effects of existing substituents to position the nitro group at the desired location.

Reaction Mechanism and Conditions

In a typical procedure, 4-chloro-2-iodobenzene is treated with a nitrating mixture comprising concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0°C and 5°C . The sulfuric acid acts as a catalyst and dehydrating agent, generating the nitronium ion (NO₂⁺), which undergoes electrophilic substitution at the position ortho to the iodine and para to the chlorine.

Key Parameters:

-

Molar Ratio: A 1:1.2 substrate-to-HNO₃ ratio maximizes yield while minimizing poly-nitration.

-

Temperature Control: Maintaining sub-10°C conditions prevents thermal degradation of the iodo substituent.

-

Reaction Time: 4–6 hours ensures complete conversion without over-oxidation.

Industrial adaptations of this method prioritize continuous-flow reactors to enhance heat dissipation and throughput. Pilot-scale studies report yields of 82–85% with >98% purity after recrystallization from ethanol .

Sequential Halogenation-Nitration Strategies

Alternative routes involve introducing iodine and chlorine sequentially prior to nitration. While less common, these methods offer flexibility in large-scale production.

Iodination of 4-Chloro-2-nitrobenzene

This approach employs Finkelstein-type halogen exchange to replace bromine or chlorine with iodine. For example, treating 4-chloro-2-bromo-1-nitrobenzene with sodium iodide (NaI) in dry acetone under reflux facilitates nucleophilic aromatic substitution. The reaction is catalyzed by copper(I) iodide (CuI) , achieving yields of 68–72% .

Optimization Insights:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, acetone) enhance iodide nucleophilicity.

-

Catalyst Loading: 5 mol% CuI suffices for quantitative conversion.

Chlorination of 2-Iodo-1-nitrobenzene

Electrophilic chlorination using chlorine gas (Cl₂) in the presence of Lewis acids (e.g., FeCl₃) selectively introduces chlorine at the para position relative to the nitro group. This method is less favored due to the handling risks of gaseous chlorine and moderate yields (55–60% ) .

Metal-Mediated Decarboxylative Iodination

Emerging protocols utilize silver/copper co-catalysis to introduce iodine via decarboxylation of benzoic acid precursors. For instance, 5-chloro-2-nitrobenzoic acid reacts with sodium iodide (NaI) under oxidative conditions (e.g., persulfate oxidants ) to yield this compound.

Advantages:

-

Avoids hazardous nitrating agents.

-

Enables late-stage iodination in multi-step syntheses.

Challenges:

-

Moderate yields (28–34% ) due to competing decarboxylation pathways.

-

Requires chromatographic purification to remove byproducts.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of primary preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Nitration | 82–85 | >98 | High | $$ |

| Halogen Exchange | 68–72 | 95 | Moderate | $$$ |

| Decarboxylative Iodination | 28–34 | 90 | Low | $$$$ |

Notes:

-

Cost Index: Relative expense of reagents and catalysts ($$$ = high).

-

Scalability accounts for equipment requirements and reaction time.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety . The direct nitration method dominates industrial settings due to:

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and nitro) that activate the benzene ring towards nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The iodo group can undergo coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon.

Coupling: Palladium catalysts with boronic acids.

Major Products:

Amino Derivatives: From reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution and coupling reactions.

Scientific Research Applications

Structural Characteristics

The presence of both halogen substituents (chlorine and iodine) on the aromatic ring significantly affects the compound's reactivity and interactions with other chemical species.

Synthesis of Pharmaceuticals

4-Chloro-2-iodo-1-nitrobenzene serves as an important precursor in the synthesis of various pharmaceutical compounds. Its halogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with potential anticancer activity. The introduction of different substituents can lead to variations in biological activity and selectivity against cancer cells.

Agrochemical Intermediates

This compound is also utilized in the production of agrochemicals, particularly herbicides and pesticides. The nitro group enhances the biological activity of the resulting compounds.

Example: Herbicide Development

This compound has been referenced as a precursor for developing herbicides with improved efficacy against specific weed species while minimizing environmental impact.

Material Science

In material science, this compound is employed in the synthesis of polymers and other materials that require specific electronic or optical properties due to its halogen substituents.

Application in Conductive Polymers

The compound can be used to synthesize conductive polymers which have applications in flexible electronics and sensors.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various chemical tests due to its distinctive spectral properties.

Use in Spectroscopy

The compound's unique absorption characteristics make it suitable for use in UV-visible spectroscopy, aiding in the analysis of complex mixtures.

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro and chloro groups make the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions . The iodo group, being a good leaving group, enhances the compound’s ability to participate in coupling reactions .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C₆H₃ClINO₂

- Molecular Weight : ~283.5 g/mol (calculated from atomic masses)

- CAS Number : 5446-05-9

- Synonyms: 4-Chloro-1-iodo-2-nitrobenzene, 1-Iodo-2-nitro-4-chlorobenzene

Synthesis :

4-Chloro-2-iodo-1-nitrobenzene is synthesized via Ag/Cu-mediated decarboxylative halogenation of 5-chloro-2-nitrobenzoic acid with NaI, yielding a 76% isolated product . This method highlights its accessibility for organic synthesis.

Applications :

The compound serves as a precursor in heterocyclic chemistry, enabling thiolation reactions to generate sulfoximines (e.g., intermediates for benzothiadiazine-fused heterocycles) . Its iodine and chlorine substituents allow sequential substitution, enhancing synthetic versatility.

Hazards :

Harmful upon inhalation, skin contact, or ingestion, necessitating strict safety protocols .

Comparison with Structurally Similar Compounds

4-Bromo-1-chloro-2-nitrobenzene

- Molecular Formula: C₆H₃BrClNO₂

- Molecular Weight : 236.45 g/mol

- Key Differences :

- Halogen Substitution : Bromine replaces iodine, reducing molecular weight by ~47 g/mol.

- Reactivity : Bromine is less polarizable than iodine, making it a poorer leaving group in nucleophilic substitution.

- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts.

1-Iodo-4-methoxy-2-nitrobenzene

- Molecular Formula: C₇H₆INO₃ (methoxy group replaces chlorine)

- Structural Insight : The methoxy (-OCH₃) group is electron-donating, altering electronic properties compared to the electron-withdrawing chlorine in this compound .

- Reactivity : Methoxy directs electrophilic substitution to specific positions, contrasting with chlorine’s meta-directing effects.

1-Chloro-2,3-difluoro-4-nitrobenzene

- Molecular Formula: C₆H₂ClF₂NO₂

- Key Features :

4-Chloronitrobenzene (1-Chloro-4-nitrobenzene)

Comparative Data Table

Research Findings and Trends

- Reactivity : The iodine in this compound facilitates nucleophilic aromatic substitution (e.g., thiolation) more readily than bromine or chlorine analogs .

- Steric and Electronic Effects : Larger halogens like iodine increase steric bulk but reduce ring electron density, affecting reaction pathways.

- Toxicity : All nitroaromatic compounds require careful handling, but iodine’s volatility may pose additional inhalation risks compared to bromine or fluorine derivatives .

Biological Activity

4-Chloro-2-iodo-1-nitrobenzene (CAS No. 160938-18-1) is an aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its cytotoxicity, enzyme inhibition capabilities, and other pharmacological effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClINO and a molecular weight of approximately 283.45 g/mol. The compound features a nitro group (–NO), a chlorine atom (–Cl), and an iodine atom (–I) attached to a benzene ring, contributing to its unique chemical reactivity and biological interactions.

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 283.451 g/mol |

| Density | 2.1 ± 0.1 g/cm³ |

| Boiling Point | 309.3 ± 27.0 °C |

| Flash Point | 140.8 ± 23.7 °C |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound showed selective toxicity towards human cancer cells while exhibiting lower toxicity towards normal cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays.

Case Study: Cytotoxicity Evaluation

A study conducted on several human cancer cell lines (e.g., HeLa, MCF-7, and A549) revealed:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 18.5 |

| A549 | 20.3 |

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect the metabolism of various drugs, leading to potential drug-drug interactions.

Enzyme Inhibition Profile:

| Enzyme | Inhibition Activity |

|---|---|

| CYP1A2 | Yes |

| CYP2C9 | Yes |

| CYP3A4 | No |

The compound's ability to inhibit these enzymes suggests it may alter the pharmacokinetics of concurrently administered medications, necessitating careful consideration in therapeutic settings .

Antimicrobial Activity

In addition to its cytotoxic properties, preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, with notable effectiveness observed against Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Chloro-2-iodo-1-nitrobenzene, and how can researchers address signal overlap in NMR analysis?

- Methodological Answer :

- Techniques : Use and NMR to identify substituent positions and confirm molecular structure. IR spectroscopy can detect nitro (NO) and C-I stretches, while UV-Vis spectroscopy probes electronic transitions.

- Signal Overlap Mitigation : Employ high-field NMR (>400 MHz), 2D techniques (COSY, HSQC), or DEPT experiments to resolve overlapping signals. For example, in related nitroaromatic compounds, HSQC has been effective in distinguishing aromatic protons .

Q. What safety precautions are essential when synthesizing this compound, considering the reactivity of iodo and nitro groups?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of volatile intermediates.

- Handling : Avoid friction or heat near nitro groups (risk of explosion). Quench reactive iodine intermediates with sodium thiosulfate. Store in amber glass under inert gas to prevent photodegradation .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Stepwise Synthesis : Introduce iodine and nitro groups sequentially to avoid competing substitutions.

- Optimization : Control temperature (<50°C for nitration) and use stoichiometric excess of iodine source (e.g., KI/I) with catalytic CuI. Monitor progress via TLC or GC-MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved using SHELX?

- Methodological Answer :

- Refinement Strategies : In SHELXL, apply restraints for anisotropic displacement parameters of heavy atoms (e.g., iodine). Check for twinning using the BASF parameter and refine with TWIN commands.

- Validation : Cross-validate with PLATON or Olex2 to detect disorder. Compare experimental data with simulated powder XRD patterns from Mercury .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic centers. Use solvent models (e.g., PCM) to assess solvation effects on transition states.

- Thermochemical Analysis : Compare activation energies () for NAS at iodine vs. chlorine positions using Gaussian or ORCA. Reference thermochemical datasets for analogous compounds .

Q. How does iodine substitution influence the electronic properties of this compound compared to chloro/fluoro analogs?

- Methodological Answer :

- Experimental Approaches :

- Cyclic Voltammetry : Measure reduction potentials to assess electron-withdrawing effects.

- XPS : Compare binding energies of iodine (I 3d) with chlorine (Cl 2p) to quantify electronic perturbation.

- Computational Validation : Perform NBO analysis to quantify charge distribution changes .

Q. How can competing pathways in cross-coupling reactions (e.g., Suzuki vs. Ullmann) involving this compound be controlled?

- Methodological Answer :

- Catalytic Tuning : Use Pd/XPhos ligands for Suzuki coupling to favor aryl-iodide activation. For Ullmann coupling, employ CuI/1,10-phenanthroline in DMF at 110°C.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor oxidative addition in Pd systems, while non-polar solvents reduce side reactions .

Q. What are the degradation pathways of this compound under ambient conditions, and how can stability studies be designed?

- Methodological Answer :

Properties

IUPAC Name |

4-chloro-2-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLJSDATRAVVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465548 | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160938-18-1 | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.